2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)
CAS No.: 55036-39-0
Cat. No.: VC17005216
Molecular Formula: C30H42O2S
Molecular Weight: 466.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55036-39-0 |
|---|---|
| Molecular Formula | C30H42O2S |
| Molecular Weight | 466.7 g/mol |
| IUPAC Name | 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol |
| Standard InChI | InChI=1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3 |
| Standard InChI Key | GMMWGCRLFJBLBW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C3CCCC3)C(C)(C)C)O)C4CCCC4 |
Introduction
Chemical Structure and Molecular Characteristics
The molecular architecture of 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol) features two phenolic rings connected by a sulfur atom (Figure 1). Each phenolic group is substituted at the 4-position with a tert-butyl group () and at the 6-position with a cyclopentyl ring (). This arrangement confers steric hindrance and electronic effects that influence reactivity and stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.7 g/mol |
| IUPAC Name | 4-tert-butyl-2-[2-(4-tert-butyl-6-cyclopentylphenoxy)thio]-6-cyclopentylphenol |
The tert-butyl groups enhance oxidative stability by shielding reactive phenolic hydroxyl groups, while the cyclopentyl substituents introduce lipophilicity, potentially improving solubility in nonpolar matrices.
The cyclopentyl groups likely reduce crystallinity compared to methyl-substituted analogs, potentially lowering melting points and enhancing compatibility with polymeric matrices.
Applications and Functional Utility
Antioxidant Activity
Phenolic thiobis compounds are renowned for radical-scavenging capabilities. The tert-butyl groups stabilize phenoxyl radicals, while the sulfur bridge facilitates synergistic interactions with other antioxidants . In polyolefins like polypropylene, such compounds inhibit thermal degradation by interrupting radical chain reactions.
Material Science Innovations
The compound’s lipophilicity and steric bulk make it suitable for stabilizing lubricants, fuels, and elastomers. Preliminary studies suggest efficacy in UV-resistant coatings, where the cyclopentyl moiety may enhance dispersion in hydrophobic media.
Comparison with Structural Analogs
Table 3: Functional Comparison with Analogous Antioxidants
Future Research Directions
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